3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a hydroxyazetidinyl group and a carbonitrile group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 3-hydroxyazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial production methods also involve stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyazetidinyl group and the pyrazine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-hydroxyazetidin-1-yl)pyrazine-2-carboxamide
- 3-(3-hydroxyazetidin-1-yl)pyrazine-2-carboxylic acid
- 3-(3-hydroxyazetidin-1-yl)pyrazine-2-methanol
Uniqueness
3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is unique due to the presence of both a hydroxyazetidinyl group and a carbonitrile group on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1341962-36-4 |
---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.